molecular formula C16H16N4OS B3804990 2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol

2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol

Cat. No.: B3804990
M. Wt: 312.4 g/mol
InChI Key: VEXSZRSSMLPKBF-UHFFFAOYSA-N
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Description

The compound “2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol” is an organic molecule that is likely to be used as a building block in chemical synthesis studies . It is part of a series of diaryl-based pyrazole and triazole derivatives .


Synthesis Analysis

The synthesis of similar compounds involves various reactions like the Vilsmeier–Haack reaction and click reaction . The synthesis of these derivatives is designed to produce selective COX-2 inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds was determined using spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various reactions like the Vilsmeier–Haack reaction and click reaction . These reactions are used to synthesize a series of diaryl-based pyrazole and triazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various techniques. For example, the yield, melting point, and spectral data (IR, 1H NMR, 13C NMR) were reported for a similar compound .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of COX-2 isozyme . These compounds are potent and selective inhibitors of the COX-2 isozyme with IC50 values in the 0.551–0.002 μM range .

Future Directions

The future directions for this compound could involve further exploration of its potential as a selective COX-2 inhibitor . Additionally, molecular docking studies could provide new insights for developing these new hybrids as potential antimicrobial agents .

Properties

IUPAC Name

2-[3-[3-(2-methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-22-16-17-7-5-14(18-16)12-3-2-4-13(11-12)15-6-8-20(19-15)9-10-21/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXSZRSSMLPKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC(=CC=C2)C3=NN(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol
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2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol
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2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol
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2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol
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2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol
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2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol

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